molecular formula C33H57O6Ti B12984122 2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+)

2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+)

Cat. No.: B12984122
M. Wt: 597.7 g/mol
InChI Key: JBJXJTNINMTGJR-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) is a coordination compound where 2,2,6,6-Tetramethylheptane-3,5-dione acts as a ligand to titanium(3+). This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione involves the reaction of 2,2,6,6-Tetramethylheptane-3,5-dione with titanium(3+) salts. One common method involves the use of titanium(III) chloride in an inert atmosphere to prevent oxidation. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the titanium(3+) ion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) undergoes various chemical reactions, including:

    Oxidation: The titanium(3+) ion can be oxidized to titanium(4+) under specific conditions.

    Reduction: The compound can act as a reducing agent in certain organic reactions.

    Substitution: Ligand exchange reactions where the 2,2,6,6-Tetramethylheptane-3,5-dione ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand exchange reactions often use solvents like THF and conditions such as elevated temperatures or the presence of catalysts.

Major Products

    Oxidation: Titanium(IV) complexes.

    Reduction: Reduced organic compounds.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) is used in various scientific research applications:

    Chemistry: As a catalyst in organic synthesis, particularly in reactions requiring a reducing agent.

    Biology: Investigated for its potential in biological systems due to its unique redox properties.

    Medicine: Explored for use in drug delivery systems and as a potential therapeutic agent.

    Industry: Used in the production of advanced materials, including thin films and coatings for electronic devices.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) involves its ability to undergo redox reactions. The titanium(3+) ion can easily switch between oxidation states, making it a versatile component in catalytic cycles. The 2,2,6,6-Tetramethylheptane-3,5-dione ligand stabilizes the titanium ion and facilitates its interaction with substrates, enhancing the efficiency of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethylheptane-3,5-dione;iron(3+)
  • 2,2,6,6-Tetramethylheptane-3,5-dione;copper(2+)
  • 2,2,6,6-Tetramethylheptane-3,5-dione;nickel(2+)

Uniqueness

2,2,6,6-Tetramethylheptane-3,5-dione;titanium(3+) is unique due to its specific redox properties and stability. Unlike its iron, copper, and nickel counterparts, the titanium(3+) complex exhibits a higher degree of stability and a broader range of catalytic applications, making it particularly valuable in both research and industrial settings.

Properties

Molecular Formula

C33H57O6Ti

Molecular Weight

597.7 g/mol

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;titanium(3+)

InChI

InChI=1S/3C11H19O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3

InChI Key

JBJXJTNINMTGJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+3]

Origin of Product

United States

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